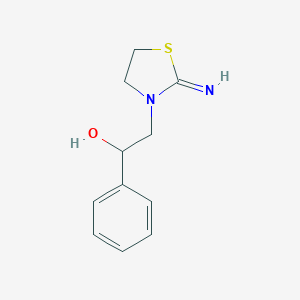
2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
YM-934 is a synthetic small molecule drug that acts as a potassium channel opener. It was initially developed by Astellas Pharma, Inc. and is known for its potential therapeutic applications in treating urogenital and cardiovascular diseases . YM-934 has shown promising results in various experimental models, particularly in its ability to inhibit neurogenic plasma leakage and its potent anti-asthma activity .
Vorbereitungsmethoden
The synthesis of YM-934 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically involves the use of organic solvents and specific reaction conditions to achieve the desired product. Industrial production methods for YM-934 would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
YM-934 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, YM-934 can be oxidized to form corresponding oxides or reduced to form reduced derivatives .
Wissenschaftliche Forschungsanwendungen
YM-934 has been extensively studied for its scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study potassium channel activation and its effects on cellular processes. In biology, YM-934 has been used to investigate the role of potassium channels in various physiological and pathological conditions. In medicine, YM-934 has shown potential as a therapeutic agent for treating asthma, hypertension, and urinary incontinence . In industry, YM-934 can be used in the development of new drugs targeting potassium channels .
Wirkmechanismus
YM-934 exerts its effects by activating potassium channels, specifically the ATP-sensitive potassium channels (KATP channels). This activation leads to the hyperpolarization of cell membranes, which in turn reduces cellular excitability and inhibits the release of neurotransmitters. The molecular targets of YM-934 include the KATP channels found in various tissues, such as smooth muscle cells and neurons. The pathways involved in its mechanism of action include the modulation of ion fluxes and the regulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
YM-934 is unique among potassium channel openers due to its high potency and selectivity. Similar compounds include lemakalim, theophylline, and salbutamol, which also act on potassium channels but with different efficacy and selectivity profiles. For example, YM-934 has been shown to be more potent than salbutamol and lemakalim in experimental asthma models . Other similar compounds include cromakalim and diazoxide, which also activate potassium channels but may have different therapeutic applications and side effect profiles .
Eigenschaften
CAS-Nummer |
136544-11-1 |
|---|---|
Molekularformel |
C15H15N3O4 |
Molekulargewicht |
301.30 g/mol |
IUPAC-Name |
2,2-dimethyl-6-nitro-4-(1-oxidopyridin-1-ium-2-yl)-3H-1,4-benzoxazine |
InChI |
InChI=1S/C15H15N3O4/c1-15(2)10-16(14-5-3-4-8-17(14)19)12-9-11(18(20)21)6-7-13(12)22-15/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
GOTJEXSHEQBBSV-UHFFFAOYSA-N |
SMILES |
CC1(CN(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=[N+]3[O-])C |
Kanonische SMILES |
CC1(CN(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=[N+]3[O-])C |
Andere CAS-Nummern |
136544-11-1 |
Synonyme |
2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide 2H-1,4-benzoxazine, 3,4-dihydro-2,2-dimethyl-6-nitro-4-(2-pyridinyl)-, N-oxide YM 934 YM-934 YM934 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



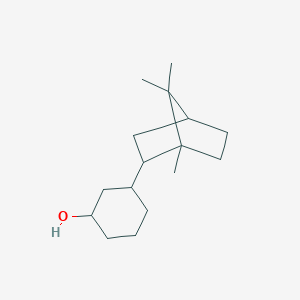
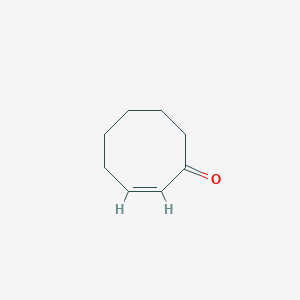
![9,10-Anthracenedione, 1,1'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis-](/img/structure/B154279.png)
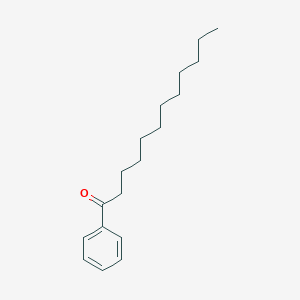
![spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B154284.png)
![Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate](/img/structure/B154285.png)
![Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B154286.png)
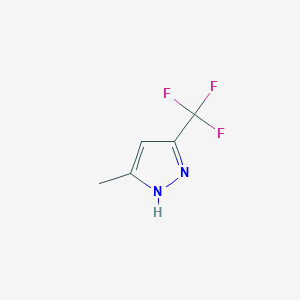
![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B154293.png)

